molecular formula C13H19N B1627212 4-(2-Methyl-benzyl)-piperidine CAS No. 496056-24-7

4-(2-Methyl-benzyl)-piperidine

Cat. No.: B1627212
CAS No.: 496056-24-7
M. Wt: 189.3 g/mol
InChI Key: LNNIQIBRCVWSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-benzyl)-piperidine (CAS: 496056-24-7) is a piperidine derivative with a 2-methylbenzyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₉N, and it has a molecular weight of 189.30 g/mol . The compound’s structure features a rigid piperidine core, which influences its conformational stability and interactions with biological targets.

Properties

CAS No.

496056-24-7

Molecular Formula

C13H19N

Molecular Weight

189.3 g/mol

IUPAC Name

4-[(2-methylphenyl)methyl]piperidine

InChI

InChI=1S/C13H19N/c1-11-4-2-3-5-13(11)10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3

InChI Key

LNNIQIBRCVWSMD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2CCNCC2

Canonical SMILES

CC1=CC=CC=C1CC2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylpiperidine Derivatives
Compound Name Structure Modifications Molecular Weight (g/mol) Key Activities/Properties References
4-(2-Methyl-benzyl)-piperidine 4-position: 2-methylbenzyl group 189.30 Limited pharmacological data
1-Benzyl-4-(5,6-dimethoxyindanone)piperidine (E2020) 1-position: benzyl; 4-position: dimethoxyindanone 411.47 AChE inhibitor (IC₅₀ = 5.7 nM); high selectivity over BuChE
4-Methylbenzyl-4-(pyrimidin-2-ylaminomethyl)piperidine-1-carboxylate (20j) 4-position: methylbenzyl and pyrimidine substituents 409.45 NR2B antagonist; oral bioavailability; brain penetration
1-Benzyl-4-[2-phthalimidoethyl]piperidine (19) 1-position: benzyl; 4-position: phthalimidoethyl 432.50 AChE inhibitor (IC₅₀ = 1.2 nM); 34,700-fold selectivity over BuChE

Key Observations :

  • Substituent Position : Moving the benzyl group from the 1-position (E2020) to the 4-position (4-(2-methyl-benzyl)-piperidine) alters steric and electronic interactions with target proteins. For example, E2020’s 1-benzyl group allows optimal binding to acetylcholinesterase’s catalytic site .
  • Functional Group Effects : Addition of electron-donating groups (e.g., methoxy in E2020) enhances potency, while bulky substituents (e.g., pyrimidine in 20j) improve selectivity and pharmacokinetics .
Piperidine Derivatives with Aryl-Alkyl Substitutions
Compound Name Structure Modifications Molecular Weight (g/mol) Key Activities/Properties References
4-(4-Phenylpiperidin-1-yl)-2-phenylbutan-2-ol Piperidine 4-position: phenyl; butanol chain 325.44 Sigma receptor modulator; anticancer activity; 77% synthesis yield
4-(4-Fluorophenyl)piperidine 4-position: fluorophenyl 195.23 Intermediate for neuroactive compounds
4-(4-Methylphenyl)piperidine 4-position: methylphenyl 187.29 Synthetic intermediate; ADME studies

Key Observations :

  • Aromatic Substitutions : Fluorine or methyl groups on the benzyl ring (e.g., 4-(4-fluorophenyl)piperidine) enhance metabolic stability and membrane permeability compared to unsubstituted analogs .
  • Chain Length: Alkyl chains (e.g., butanol in Sigma receptor modulators) influence lipophilicity and target engagement. For example, the butanol chain in 4-(4-phenylpiperidin-1-yl)-2-phenylbutan-2-ol improves binding to Sigma receptors .
Piperidine-Based NMDA and Sigma Receptor Antagonists
Compound Name Target IC₅₀/EC₅₀ Selectivity/Off-Target Effects References
4-(2-Methyl-benzyl)-piperidine Not reported Not reported Unknown
Compound 20j NR2B NMDA receptor <10 nM (binding) Low hERG affinity; >100x selectivity
AT-076 (des-3R,4R-dimethyl JDTic) κ-opioid receptor 0.7 nM (Ki) Pan-opioid antagonist

Key Observations :

  • Receptor Specificity : Structural rigidity (e.g., carbamate in 20j) improves NR2B selectivity over other NMDA subtypes. In contrast, AT-076’s dimethyl modification reduces opioid receptor subtype selectivity .
Physical Properties
  • Melting Points : Benzylpiperidine derivatives typically exhibit melting points between 90–150°C (e.g., 90.9–93°C for 4-(4-phenylpiperidin-1-yl)-2-phenylbutan-2-ol) .
  • Solubility: Piperidine analogs with polar substituents (e.g., 4-aminopiperidine) show higher aqueous solubility than lipophilic derivatives (e.g., 4-methylbenzylpiperidines) .

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